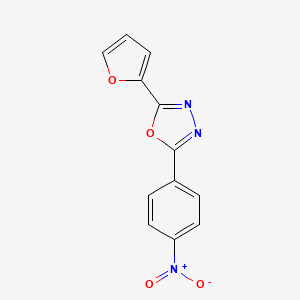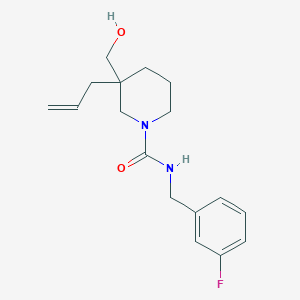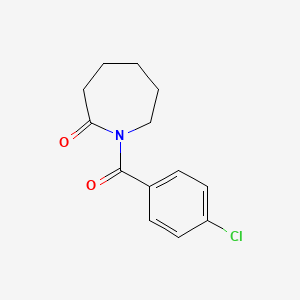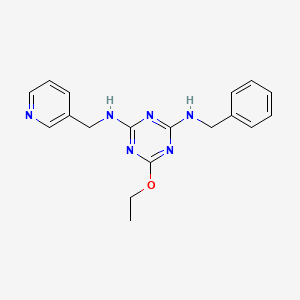![molecular formula C20H32N6O B5506363 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)
4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar pyrimidine derivatives often involves multi-step chemical processes including nucleophilic substitution, cyclization, and functional group transformations. For instance, compounds with the pyrimidine base can be obtained by reacting 2,4,6-trichloropyrimidine with different amines. The chemical series including such derivatives has been found to display a range of pharmacological properties, indicating the significance of their synthesis pathways (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives significantly influences their chemical reactivity and interaction with biological systems. The structure-activity relationship (SAR) studies help in understanding how different substitutions on the pyrimidine ring affect the compound's biological activities. For example, specific substituents on the pyrimidine scaffold, such as in 4-N-piperazinyl-thieno[2,3-d]pyrimidines, have been evaluated for their immunosuppressive activities, highlighting the importance of molecular structure in determining the compound's properties (Jang et al., 2010).
Chemical Reactions and Properties
The chemical properties of pyrimidine derivatives can vary widely depending on their specific functional groups and molecular framework. For instance, their reaction with piperazines can lead to various derivatives with different antibacterial activities. The ability to undergo displacement reactions, as well as alkylation and acylation, is crucial for the modification and development of new compounds with potential biological activities (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular configuration and substituents present in the compound. These properties are crucial for the compound's application in different environments and formulations. For instance, the crystalline structure and hydrogen bonding patterns can significantly affect the solubility and stability of the compounds (Orozco et al., 2009).
Future Directions
properties
IUPAC Name |
cyclopentyl-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O/c1-16-21-18(24-9-7-23(2)8-10-24)15-19(22-16)25-11-13-26(14-12-25)20(27)17-5-3-4-6-17/h15,17H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATPTVWHYOZXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCCC3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)
![N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5506331.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)


![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)


![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)